

The Solubility of Nickel(II) Fumarate in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Nickel(II) fumarate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of **nickel(II)** fumarate in organic solvents. While specific quantitative solubility data is scarce in publicly available literature, this document consolidates known qualitative information and presents a generalized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and methodologies to assess the solubility of **nickel(II)** fumarate for their specific applications.

Introduction to Nickel(II) Fumarate

Nickel(II) fumarate is a coordination compound formed between the nickel(II) ion (Ni²⁺) and the fumarate anion. It typically exists as a pale green or light blue solid.[1] The fumarate ligand, a dicarboxylate, can bridge multiple nickel centers to form coordination polymers.[1] This structural characteristic often results in low solubility in common solvents. The synthesis of **nickel(II) fumarate** tetrahydrate, for instance, involves its precipitation from a methanolic solution, indicating poor solubility in methanol. While its solubility in water is described as "sparingly soluble," detailed quantitative data in a range of organic solvents is not readily found in scientific literature.



Understanding the solubility of **nickel(II) fumarate** is crucial for its application in various fields, including catalysis, materials science, and as a precursor for nickel-containing materials. In the context of drug development, the solubility of any active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration.

Solubility Data of Nickel(II) Fumarate

As of the date of this publication, extensive quantitative data on the solubility of **nickel(II) fumarate** in a wide array of organic solvents is not available in the surveyed literature. The following table summarizes the available qualitative information. Researchers are encouraged to determine the solubility in their specific solvent systems using the experimental protocols outlined in this guide.

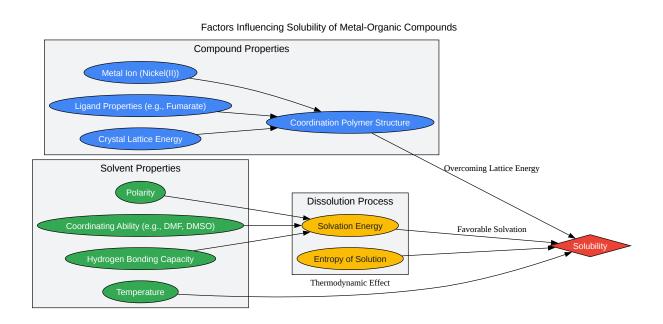
Solvent	Chemical Formula	Туре	Temperatur e (°C)	Solubility	Citation
Water	H₂O	Aqueous	Not Specified	Sparingly Soluble	[1]
Methanol	СН₃ОН	Protic Solvent	Room Temperature	Low / Precipitates	

Note: The low solubility in methanol is inferred from synthetic procedures where **nickel(II) fumarate** tetrahydrate is precipitated from this solvent.

Factors Influencing the Solubility of Metal-Organic Compounds

The solubility of metal-organic compounds like **nickel(II) fumarate** is a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dissolution of such compounds in organic solvents.





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Caption: Key factors influencing the solubility of metal-organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble compound like **nickel(II) fumarate** in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.



Materials and Equipment

- Nickel(II) Fumarate
- Organic solvents of interest (e.g., ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, etc.)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm, solvent-compatible)
- · Volumetric flasks and pipettes
- Analytical instrument for nickel quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer after derivatization).

Procedure

- Sample Preparation: Add an excess amount of nickel(II) fumarate to a series of vials. The
 excess is crucial to ensure a saturated solution is formed.
- Solvent Addition: Add a known volume of the desired organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24, 48, or 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.







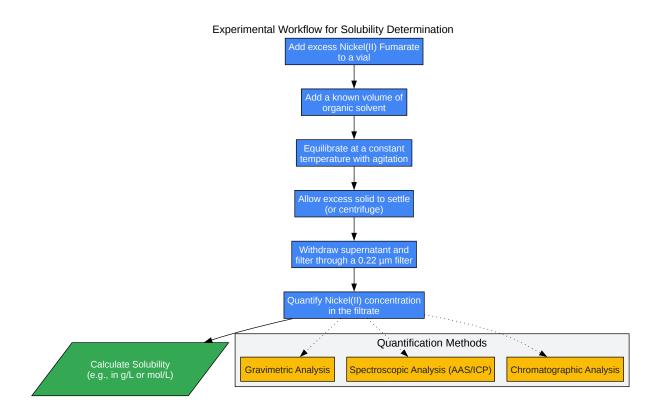
• Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, tared vial.

· Quantification:

- Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue. The solubility can then be calculated in g/L. This method is suitable for non-volatile solutes and solvents that can be easily evaporated.
- Spectroscopic/Chromatographic Method: Dilute the filtered supernatant to a concentration
 within the calibrated range of the analytical instrument. Quantify the concentration of
 nickel(II) ions using a suitable technique like AAS or ICP-MS. The solubility can then be
 calculated based on the dilution factor.
- Data Recording: Record the solubility value for each solvent at the specified temperature. It
 is recommended to perform the experiment in triplicate to ensure reproducibility.

The following diagram outlines the general workflow for this experimental procedure.





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Caption: Generalized workflow for determining the solubility of **nickel(II) fumarate**.

Conclusion



While there is a notable lack of specific quantitative data on the solubility of **nickel(II) fumarate** in organic solvents, this guide provides the necessary framework for researchers to address this knowledge gap. By understanding the qualitative solubility and the factors that influence it, and by applying the generalized experimental protocol, professionals in various scientific disciplines can effectively determine the solubility of **nickel(II) fumarate** in their solvent systems of interest. This will enable better-informed decisions in the development of new materials, catalytic processes, and pharmaceutical formulations involving this compound.

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